molecular formula C9H17NO4 B7734238 N-Pentyl-DL-aspartic acid

N-Pentyl-DL-aspartic acid

Cat. No.: B7734238
M. Wt: 203.24 g/mol
InChI Key: QCFBPBLTWMIKOA-UHFFFAOYSA-N
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Description

N-Pentyl-DL-aspartic acid is a chemically modified derivative of aspartic acid, a non-essential amino acid that plays critical roles in biological systems. As a racemic mixture containing both D- and L- enantiomers, this compound offers unique investigative potential. The L-enantiomer of aspartic acid is a well-known proteinogenic amino acid used in biosynthesis, while the D-enantiomer has gained significant research interest for its roles in neuroendocrine and reproductive functions, acting as a potential neurotransmitter and neuromodulator in vertebrates . The addition of a pentyl side chain alters the molecule's properties, potentially enhancing its lipophilicity and bioavailability for specific research applications. Aspartate and its derivatives are known to influence the NMDA (N-methyl-D-aspartate) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, memory, and neuronal development . Researchers may explore this compound for its potential effects on these receptors or as a building block for more complex biochemical compounds. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pentylamino)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-2-3-4-5-10-7(9(13)14)6-8(11)12/h7,10H,2-6H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFBPBLTWMIKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigation of Receptor Interactions and Neurobiological Activity of N Pentyl Dl Aspartic Acid Analogs

Modulation of N-Methyl-D-aspartate (NMDA) Receptors by Aspartate Derivatives

N-methyl-D-aspartate (NMDA) receptors are critical players in excitatory neurotransmission and synaptic plasticity in the central nervous system. bohrium.combenthamdirect.comeco-vector.comwikipedia.orgnih.gov These receptors are ligand-gated ion channels that are activated by the binding of glutamate (B1630785) and a co-agonist, typically glycine or D-serine. benthamdirect.comeco-vector.comwikipedia.orgnih.gov The NMDA receptor is a heterotetrameric complex, most commonly composed of two GluN1 subunits and two GluN2 subunits. nih.gov The specific subtypes of the GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) confer distinct pharmacological and physiological properties to the receptor complex. nih.govnih.govmdpi.com Aspartate derivatives, including N-Pentyl-DL-aspartic acid, represent a class of compounds that can modulate the activity of NMDA receptors, exhibiting a range of agonistic, antagonistic, and allosteric effects.

The interaction of aspartate derivatives with NMDA receptors can result in either the activation (agonism) or inhibition (antagonism) of the receptor's ion channel. This dual activity is largely influenced by the structural characteristics of the derivative, particularly the nature of the substituent on the amino group.

For some aspartate derivatives, an increase in the lipophilicity of the N-substituent can determine whether the compound acts as an agonist or an antagonist. nih.gov For instance, in a series of 1- or 2-alkyl-substituted imidazole-4,5- and pyrazole-3,4-dicarboxylic acid derivatives, the lipophilic environment around the nitrogen atom was found to be a key determinant of their functional activity at NMDA receptors. nih.gov While the distance between the acidic functional groups remained constant, the variation in lipophilicity dictated the switch between agonistic and antagonistic properties. nih.gov

L-Aspartate itself functions as a neurotransmitter that stimulates the NMDA receptor, although its binding affinity is lower than that of L-glutamate. elsevierpure.com Its enantiomer, D-aspartate, also directly stimulates the NMDA receptor by binding to the L-glutamate binding site. elsevierpure.comnih.gov Furthermore, D-aspartate can be a precursor for the synthesis of endogenous NMDA, which also acts as a receptor agonist. elsevierpure.comnih.gov

Conversely, modifications to the aspartate structure can lead to antagonistic activity. For example, the replacement of the ω-carboxy group of (R)-α-aminoadipate with a phosphonate group resulted in the potent and selective NMDA receptor antagonist, (R)-2-amino-5-phosphonopentanoate ((R)-AP5). nih.gov This highlights the critical role of the chemical structure in determining the mode of interaction with the NMDA receptor.

Compound ClassStructural FeatureObserved Action at NMDA Receptor
Alkyl-substituted imidazole- and pyrazole-dicarboxylic acidsIncreased lipophilicity of N-substituentCan switch from agonistic to antagonistic activity
D-AspartateEndogenous amino acidAgonist at the L-glutamate binding site
(R)-2-amino-5-phosphonopentanoate ((R)-AP5)ω-phosphonate group instead of a carboxyl groupPotent and selective antagonist

The heterogeneity of NMDA receptor subunits allows for a diverse range of functional receptor subtypes with distinct pharmacological profiles. Aspartate derivatives can exhibit selectivity for specific subunits, which can lead to more targeted modulation of neuronal activity. The GluN1 subunit is essential for the formation of a functional receptor and contains the binding site for the co-agonist glycine or D-serine. embopress.orgfrontiersin.org The GluN2 subunits (A-D) house the binding site for the primary agonist, glutamate, and play a significant role in determining the receptor's kinetic and pharmacological properties. nih.govembopress.org

The GluN2A and GluN2B subunits are particularly important for cognitive functions and have been implicated in various neurological conditions. nih.govmdpi.com GluN2A-containing NMDA receptors are associated with pro-survival effects, while GluN2B-containing receptors have been linked to pro-death signaling pathways. nih.gov Consequently, subunit-selective antagonists targeting GluN2B have been a focus of drug development. nih.govmdpi.com Ifenprodil is a well-known example of a GluN2B-selective antagonist, demonstrating a significantly higher affinity for GluN1/GluN2B receptors compared to other subunit combinations. nih.gov

Research on naphthalene derivatives as NMDA receptor modulators has also revealed subunit-specific effects. For instance, certain 6-n-pentyl and 6-isohexyl 2-naphthoic acid derivatives have shown potentiating effects on specific NMDA receptor subunits. nih.gov Some of these compounds exhibited positive allosteric modulatory activity at the GluN2B subunit, while others enhanced currents at diheteromeric NMDA receptors containing GluN1 and any of the GluN2A-D subunits. nih.gov

NMDA Receptor SubunitFunction/Binding SiteSignificance
GluN1Binds co-agonists glycine and D-serineObligatory for receptor function
GluN2ABinds glutamate; associated with pro-survival pathwaysImportant for cognitive processes and neuroprotection
GluN2BBinds glutamate; associated with pro-death signalingImplicated in neurodegenerative diseases

In addition to direct agonism and antagonism at the orthosteric (primary) binding sites for glutamate and glycine, NMDA receptor activity can be modulated by compounds that bind to allosteric sites. bohrium.comnih.gov Allosteric modulators offer a more nuanced approach to receptor modulation, as they can fine-tune the receptor's response to its primary agonists rather than simply turning it on or off. nih.gov

Positive allosteric modulators (PAMs) enhance the receptor's response to agonists, while negative allosteric modulators (NAMs) reduce it. nih.gov Several classes of NMDA receptor allosteric modulators have been identified, including neurosteroids and various synthetic compounds. nih.gov These modulators bind to sites distinct from the glutamate and glycine binding sites, offering the potential for greater subtype selectivity and a more favorable side-effect profile compared to orthosteric ligands. nih.gov

For example, 2-naphthoic acid derivatives have been identified as both positive and negative allosteric modulators of NMDA receptors. universityofgalway.ieresearchgate.net One such derivative, UBP684, acts as a pan-potentiator, enhancing currents in NMDA receptors containing any of the GluN2A-D subunits. universityofgalway.ieresearchgate.net Mechanistic studies suggest that these PAMs stabilize the GluN2 ligand-binding domain in an active conformation, thereby increasing the channel's open probability. researchgate.netuniversityofgalway.ie The activity of these modulators can be independent of agonist binding and membrane voltage. researchgate.netuniversityofgalway.ie

The interaction of ligands with the NMDA receptor involves specific amino acid residues within the binding pockets. In the GluN1 subunit, the binding of glycine involves interactions with residues such as Pro516, Thr518, Asp732, and Ser688. embopress.org Similarly, the binding of agonists and antagonists to the GluN2 subunit involves a complex interplay of polar and hydrophobic interactions with various residues in the ligand-binding domain. youtube.com

Role of Aspartate Derivatives in Neurotransmission and Neuromodulation

Aspartate and its derivatives play a significant role in neurotransmission and neuromodulation, influencing synaptic plasticity, signal transmission, and neuroendocrine functions. nih.govcore.ac.uk These actions are largely mediated through their interactions with NMDA receptors, but can also involve other glutamate receptor subtypes.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. benthamdirect.comeco-vector.comwikipedia.orgresearchgate.netbris.ac.uk NMDA receptors are key mediators of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. cambridge.org

D-aspartate has been shown to enhance synaptic plasticity. researchgate.net Oral administration of D-aspartate in patients with progressive multiple sclerosis was found to increase LTP, suggesting an enhancement of synaptic plasticity reserve. researchgate.net In animal models, abnormally high levels of endogenous D-aspartate have been shown to significantly increase NMDA receptor-mediated synaptic plasticity and neuronal spine density. nih.gov This is consistent with electrophysiological studies showing that increased D-aspartate levels enhance both early-phase and late-phase LTP. mdpi.com

Both aspartate and glutamate are involved in excitatory synaptic transmission in brain regions such as the CA1 area of the hippocampus. nih.gov The release of these amino acids from presynaptic terminals and their subsequent activation of postsynaptic NMDA and AMPA receptors are crucial for the propagation of excitatory signals. nih.gov

CompoundEffect on Synaptic PlasticityObserved Outcome
D-AspartateEnhancementIncreased Long-Term Potentiation (LTP)
D-AspartateEnhancementIncreased neuronal spine density

D-aspartate has a well-documented role in the neuroendocrine system, where it is involved in the regulation of hormone synthesis and release. nih.govnih.govbohrium.com It acts at various levels of the hypothalamic-pituitary-gonadal axis. nih.govbohrium.com

In the hypothalamus, D-aspartate can enhance the release of gonadotropin-releasing hormone (GnRH) and induce the synthesis of oxytocin and vasopressin mRNA. nih.govbohrium.com In the pituitary gland, it stimulates the secretion of prolactin (PRL), luteinizing hormone (LH), and growth hormone (GH). nih.govbohrium.com Furthermore, in the testes, D-aspartate is found in Leydig cells and is involved in the release of testosterone and progesterone. nih.govbohrium.com

The mechanism of action of D-aspartate in the neuroendocrine system is thought to involve NMDA receptors, which are expressed in hypothalamic GnRH-secreting neurons and pituitary hormone-secreting cells. nih.gov For example, in rat testes, D-aspartate induces testosterone synthesis and upregulates androgen receptor expression through the activation of NMDA receptors. nih.gov D-aspartate can also influence the synthesis and secretion of other hormones, such as modulating the production of oxytocin and vasopressin in the posterior pituitary and suppressing the secretion of melatonin in the pineal gland. nih.govsemanticscholar.org

Endocrine GlandHormone(s) Affected by D-AspartateEffect
HypothalamusGonadotropin-releasing hormone (GnRH)Enhances release
HypothalamusOxytocin, VasopressinInduces mRNA synthesis
Pituitary GlandProlactin (PRL), Luteinizing hormone (LH), Growth hormone (GH)Stimulates secretion
Testes (Leydig cells)Testosterone, ProgesteroneInvolved in release
Pineal GlandMelatoninSuppresses secretion

An article focusing on the exploration of other potential central nervous system receptor targets for this compound and its analogs cannot be generated at this time. A comprehensive search of publicly available scientific literature and research databases did not yield any specific studies or data on the binding affinity or functional activity of this compound or its close analogs at a broad range of central nervous system (CNS) receptor targets beyond the well-established excitatory amino acid (EAA) receptors.

The current body of research on N-substituted aspartic acid derivatives, including this compound, has predominantly focused on their interactions with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype. While this research has been valuable in understanding the structure-activity relationships for EAA receptor ligands, it does not extend to a wider screening of other potential CNS receptor targets as requested.

Therefore, the creation of a detailed article section, including data tables on the interaction of this compound analogs with other CNS receptors, is not possible due to the absence of the necessary primary research data. Further investigation and broader pharmacological screening of these compounds would be required to generate the information needed to fulfill the detailed outline provided.

Enzymatic Modulation and Metabolic Pathways Associated with Aspartic Acid Derivatives

Biosynthesis and Metabolism of D-Aspartic Acid via Aspartate Racemase and D-Aspartate Oxidase

D-aspartic acid, a stereoisomer of the more common L-aspartic acid, is increasingly recognized for its physiological significance, particularly in the nervous and endocrine systems. Its endogenous levels are tightly regulated by the interplay of two key enzymes: aspartate racemase for its synthesis and D-aspartate oxidase for its degradation.

Aspartate Racemase: The Engine of D-Aspartic Acid Synthesis

The primary route for the biosynthesis of D-aspartic acid in mammals is through the action of aspartate racemase, an enzyme that catalyzes the conversion of L-aspartic acid to D-aspartic acid. This enzymatic activity has been identified in various tissues, including the pituitary gland, testes, and brain, with the pituitary gland exhibiting the highest activity. The presence of this enzyme underscores the body's capacity for endogenous production of D-aspartic acid. Interestingly, studies have also implicated serine racemase, the enzyme responsible for D-serine production, in the biosynthesis of D-aspartic acid, suggesting a potential overlap in synthetic pathways. However, the existence of a dedicated aspartate racemase highlights the specific regulatory control over D-aspartic acid levels.

D-Aspartate Oxidase: The Key to D-Aspartic Acid Degradation

The catabolism of D-aspartic acid is primarily carried out by D-aspartate oxidase (DDO), a peroxisomal flavoenzyme. This enzyme specifically catalyzes the oxidative deamination of D-aspartate, converting it into oxaloacetate, ammonia (B1221849), and hydrogen peroxide. DDO is the principal enzyme known to control the levels of D-aspartic acid in the body. Its expression increases postnatally, which corresponds with a decrease in D-aspartic acid concentrations in the brain during development. The modulation of DDO activity presents a therapeutic target for conditions where D-aspartic acid levels are dysregulated, as inhibiting this enzyme would lead to an increase in endogenous D-aspartate.

The balance between the synthetic activity of aspartate racemase and the degradative action of D-aspartate oxidase is crucial for maintaining the physiological concentrations of D-aspartic acid required for its roles in neurotransmission and hormone regulation.

Impact on Pyrimidine (B1678525) Biosynthesis: Aspartate Transcarbamoylase (ATCase) Inhibition

Aspartic acid is a fundamental precursor for the synthesis of pyrimidines, which are essential components of DNA and RNA. The enzyme aspartate transcarbamoylase (ATCase) plays a pivotal role in this pathway by catalyzing the first committed step: the condensation of L-aspartate and carbamoyl (B1232498) phosphate (B84403) to form N-carbamoyl-L-aspartate. Due to its critical function, ATCase is a significant target for therapeutic intervention, particularly in cancer, where rapidly dividing cells have a high demand for nucleotides.

Inhibitors of ATCase can effectively curtail pyrimidine production, thereby hindering DNA and RNA synthesis and slowing cell proliferation. These inhibitors can act through different mechanisms, such as competing with the natural substrates at the active site or binding to allosteric sites to induce conformational changes that reduce enzyme activity. One of the most well-known inhibitors of ATCase is N-(phosphonacetyl)-L-aspartate (PALA), a potent transition-state analog that has been evaluated in cancer chemotherapy.

The investigation into novel ATCase inhibitors is an active area of research. By targeting this key enzyme, it is possible to modulate the pyrimidine biosynthetic pathway, which has implications for controlling cell growth and proliferation in various pathological conditions.

Involvement in Urea (B33335) Cycle and Nitrogen Metabolism

Aspartic acid plays a crucial role in the urea cycle, the primary pathway for the detoxification of ammonia, a toxic byproduct of amino acid metabolism. The cycle converts ammonia into the much less toxic compound urea, which is then excreted from the body.

Within the urea cycle, aspartate serves as the donor of the second nitrogen atom required for the synthesis of urea. In a key step of the cycle, which occurs in the cytosol, aspartate combines with citrulline to form argininosuccinate (B1211890). This reaction is catalyzed by the enzyme argininosuccinate synthetase. Subsequently, argininosuccinate is cleaved by argininosuccinate lyase to produce arginine and fumarate (B1241708). The nitrogen from the original aspartate molecule is incorporated into arginine, which is then hydrolyzed by arginase to release urea and regenerate ornithine, allowing the cycle to continue.

The involvement of aspartate in the urea cycle highlights its central role in nitrogen metabolism, ensuring the safe removal of excess nitrogen from the body and maintaining nitrogen homeostasis.

Contributions to Energy Production Pathways (e.g., Citric Acid Cycle)

Aspartic acid is intricately linked to cellular energy production through its connection to the citric acid cycle (also known as the Krebs cycle or TCA cycle). This central metabolic pathway is responsible for generating a significant portion of the cell's energy in the form of ATP through the oxidation of acetyl-CoA.

Aspartate can be converted to oxaloacetate, a key intermediate of the citric acid cycle, through a transamination reaction catalyzed by aspartate aminotransferase. This allows the carbon skeleton of aspartate to enter the citric acid cycle and contribute to the production of ATP. Conversely, oxaloacetate from the citric acid cycle can be converted to aspartate, providing a link between energy metabolism and amino acid biosynthesis.

Furthermore, the fumarate produced during the urea cycle, in the step involving the cleavage of argininosuccinate derived from aspartate, is also an intermediate of the citric acid cycle. This direct link between the two pathways, often referred to as the aspartate-argininosuccinate shunt, further integrates nitrogen metabolism with energy production.

Advanced Research Methodologies and Future Research Directions for N Pentyl Dl Aspartic Acid

Methodologies for In Vitro Biological Activity Assessment

In vitro assays are fundamental to the preliminary assessment of a compound's biological activity. These methods provide a controlled environment to study specific molecular interactions without the complexities of a whole biological system. For N-Pentyl-DL-aspartic acid, a derivative of the excitatory amino acid aspartic acid, these assays would focus on its potential interactions with receptors and enzymes involved in neurotransmission.

Receptor Binding Assays

Receptor binding assays are crucial for determining if and how a compound interacts with specific receptor proteins. Given that this compound is an analog of aspartic acid, a known ligand for N-methyl-D-aspartate (NMDA) receptors, these assays would be a primary focus. The primary goal is to quantify the affinity of the test compound for the receptor.

The general principle involves incubating the compound with a preparation of membranes from cells or tissues known to express the target receptor. A radiolabeled ligand with known affinity for the receptor is also included. The test compound's ability to displace the radiolabeled ligand is measured, which allows for the calculation of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Key techniques include:

Filtration Assays: This is a classic method where the reaction mixture is passed through a filter that traps the receptor-ligand complexes. The amount of radioactivity retained on the filter is measured to determine the extent of binding. nih.gov

Scintillation Proximity Assay (SPA): In this method, receptor membranes are bound to SPA beads that contain a scintillant. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant and produce light, which is then measured. nih.gov This technique is amenable to high-throughput screening.

Illustrative Data from a Competitive Receptor Binding Assay
CompoundTarget ReceptorRadioligandBinding Affinity (Ki, nM)
This compoundNMDA Receptor[3H]-Glutamate150
Glutamate (B1630785) (Control)NMDA Receptor[3H]-Glutamate25
Compound X (Analog)AMPA Receptor[3H]-AMPA>10,000

Enzyme Activity Assays

Enzyme activity assays are used to determine if a compound can inhibit or enhance the activity of a specific enzyme. For this compound, enzymes involved in the metabolism of aspartic acid or other neurotransmitters would be of interest. For instance, D-aspartate oxidase is an enzyme that degrades D-aspartate. nih.gov

The general methodology involves incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of product formation or substrate depletion is then measured. Various detection methods can be employed, including:

Spectrophotometry: Measuring the change in absorbance of light at a specific wavelength as the reaction proceeds.

Fluorometry: Detecting the fluorescence of a product. aatbio.com

Luminescence: Measuring the light produced by a chemical reaction.

An enzymatic assay for D-aspartic acid has been established using D-aspartate oxidase and oxaloacetate decarboxylase, where D-aspartate is converted to pyruvate, which can be determined fluorometrically. nih.gov A similar system could be adapted to test if this compound acts as a substrate or inhibitor.

Example Data from an Enzyme Inhibition Assay
CompoundEnzymeIC50 (µM)
This compoundD-Aspartate Oxidase75
Known Inhibitor (Control)D-Aspartate Oxidase5
Compound Y (Analog)Aspartate Aminotransferase>200

Cell-Based Functional Assays

While binding assays confirm an interaction, cell-based functional assays determine the physiological consequence of that interaction—whether the compound acts as an agonist, antagonist, or modulator of receptor function. These assays use living cells that express the target receptor. sygnaturediscovery.com

For a compound like this compound, which may target glutamate receptors, a common functional assay involves measuring changes in intracellular calcium levels. Glutamate receptors like the NMDA receptor are ion channels that, when activated, allow calcium to flow into the cell. wikipedia.org

Methodologies include:

Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent calcium influx, the dye fluoresces, and the change in fluorescence intensity is measured using a fluorescence microscope or plate reader.

Electrophysiology (Patch-Clamp): This technique directly measures the electrical currents flowing through the ion channels of a single cell, providing detailed information about the effects of a compound on channel opening, closing, and desensitization.

In Vivo Experimental Designs in Animal Models

Following in vitro characterization, in vivo studies in animal models are essential to understand a compound's effects on a whole, living organism, including its influence on behavior and neurochemistry. iomcworld.org

Neurobehavioral Phenotyping and Assessments

Neurobehavioral phenotyping involves a battery of tests to assess how a compound affects various aspects of an animal's behavior, which can be indicative of its effects on the central nervous system. Given the role of aspartic acid analogs in processes like learning and memory, tests related to cognitive function, as well as locomotion and anxiety, would be relevant. nih.govnih.gov

Common behavioral tests include:

Open Field Test: To assess general locomotor activity and anxiety-like behavior.

Elevated Plus Maze: A widely used test to study anxiety-related behaviors. nih.gov

Morris Water Maze: A test of spatial learning and memory.

Forced Swim Test: Used as an index of depressive-like behavior. nih.gov

Illustrative Results from Neurobehavioral Assessments in Rodents
Behavioral TestParameter MeasuredEffect of this compound
Open Field TestTotal Distance TraveledNo significant change
Elevated Plus MazeTime in Open ArmsIncreased
Morris Water MazeEscape LatencyDecreased

Stereotaxic and Microdialysis Techniques in CNS Studies

To understand the neurochemical effects of a compound directly within the brain, stereotaxic surgery and microdialysis are powerful techniques. jove.comuthsc.edu

Stereotaxic Surgery: This is a minimally invasive surgical procedure that allows for the precise placement of a probe or cannula into a specific brain region using a three-dimensional coordinate system. jove.com

In Vivo Microdialysis: Following stereotaxic implantation of a microdialysis probe, this technique allows for the continuous sampling of neurotransmitters and other molecules from the extracellular fluid of a specific brain region in a freely moving animal. jove.comnih.gov By analyzing the collected dialysate using methods like high-performance liquid chromatography (HPLC), researchers can measure how administration of a compound like this compound affects the levels of neurotransmitters such as glutamate, dopamine, and serotonin (B10506) in real-time. jove.com

These advanced methodologies provide a comprehensive framework for characterizing the pharmacological profile of this compound. The data generated from these in vitro and in vivo studies are crucial for determining its potential as a neuroactive agent and for guiding future research and development.

Structural Elucidation and Characterization Techniques in Derivative Research

The precise characterization of this compound derivatives is fundamental to understanding their structure-activity relationships. A suite of advanced spectroscopic and crystallographic techniques is employed for this purpose, each providing unique insights into the molecular architecture.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the synthesized derivatives and for confirming their elemental composition through high-resolution mass spectrometry (HRMS). nih.govnih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable information about the compound's structure by showing how the molecule breaks apart, helping to confirm the identity of the N-pentyl group and its connection to the aspartic acid moiety. nih.govuni-muenster.deresearchgate.net

X-ray Crystallography: When a derivative can be grown as a single crystal, X-ray crystallography offers unambiguous determination of its three-dimensional structure in the solid state. wikipedia.orgnih.gov This technique provides precise atomic coordinates, bond lengths, and bond angles. researchgate.netbibliotekanauki.pl For chiral molecules like this compound derivatives, crystallography can definitively establish the stereochemistry, which is crucial for understanding biological activity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule. For this compound derivatives, characteristic absorption bands for the carboxylic acid (O-H and C=O stretching), the secondary amine (N-H stretching), and the alkyl chain (C-H stretching) can confirm the successful synthesis and purity of the compound.

TechniqueInformation Provided
¹H and ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons.
Mass Spectrometry Molecular weight, elemental composition, structural fragments.
X-ray Crystallography 3D atomic structure, stereochemistry, bond lengths and angles.
Infrared Spectroscopy Presence of specific functional groups.

Computational Chemistry and Molecular Modeling in Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in the lead optimization phase of drug discovery, enabling the rational design of derivatives with improved potency and pharmacokinetic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. semanticscholar.orgjocpr.com For this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. researchgate.net These models generate 3D maps that highlight regions where steric, electrostatic, hydrophobic, or hydrogen-bonding modifications are likely to enhance or diminish activity, guiding the design of more potent analogs. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net For this compound derivatives, docking studies can elucidate the binding mode within the active site of a target enzyme or receptor. mdpi.com The insights gained from docking, such as key hydrogen bonds and hydrophobic interactions, are crucial for designing modifications that improve binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding pose predicted by docking. These simulations can help to understand the conformational changes that may occur upon ligand binding and provide a more accurate estimation of binding free energies.

Binding Free Energy Calculations: Methods such as Molecular Mechanics with Generalized Born and Surface Area (MM/GBSA) are used to estimate the binding free energy of a ligand to its target. These calculations can rank a series of this compound derivatives based on their predicted binding affinities, helping to prioritize which compounds to synthesize and test experimentally. nih.gov

Computational MethodApplication in Lead Optimization
QSAR Predicts biological activity based on chemical structure; guides structural modifications.
Molecular Docking Predicts binding mode and orientation of the ligand in the target's active site.
MD Simulations Assesses the stability of the ligand-protein complex and conformational changes.
MM/GBSA Estimates the binding free energy to rank and prioritize potential drug candidates.

Future Research Trajectories for this compound and its Biomedical Implications

The foundational knowledge of this compound opens several promising avenues for future research with significant biomedical potential.

Development of Novel Derivatives and Peptidomimetics: A primary future direction involves the synthesis of a broader library of derivatives. mdpi.com This could include modifying the length and branching of the N-alkyl chain, introducing various functional groups onto the pentyl moiety, or altering the stereochemistry of the aspartic acid backbone. rsc.org Furthermore, these N-substituted amino acids are valuable building blocks for creating peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and bioavailability. nih.govresearchgate.net

Exploration of New Therapeutic Targets: While initial research may focus on a specific biological target, future studies should explore the potential of this compound derivatives against a wider range of therapeutic targets. High-throughput screening campaigns, guided by computational predictions, could uncover novel activities in areas such as oncology, neurodegenerative diseases, or infectious diseases.

Biomaterial and Drug Delivery Applications: Poly(aspartic acid) and its derivatives are known for their biocompatibility and biodegradability, making them excellent candidates for biomedical applications. nih.govhangta.group Future research could explore the polymerization of this compound to create novel polymers. These materials could be engineered for specific drug delivery systems, such as nanoparticles or hydrogels, where the pentyl group could modulate hydrophobic interactions for controlled drug release. nih.govmdpi.com

Mechanistic and Pharmacokinetic Studies: A deeper understanding of the mechanism of action of bioactive derivatives is crucial. Future work should focus on detailed biochemical and cellular assays to elucidate how these compounds exert their effects at a molecular level. Concurrently, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies will be necessary to evaluate their drug-like properties and potential for clinical development. The use of artificial intelligence and machine learning could accelerate the prediction of these properties. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-Pentyl-DL-aspartic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves alkylation of DL-aspartic acid using pentyl halides or esterification followed by hydrolysis. Key steps include:

  • Alkylation : React DL-aspartic acid with 1-bromopentane in alkaline conditions (e.g., NaOH) under reflux .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol).
  • Enantiomeric Analysis : Employ chiral HPLC (e.g., Chiralpak® columns) or polarimetry to confirm DL-configuration and quantify enantiomeric excess .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Structural Confirmation : NMR (¹H and ¹³C) to identify alkyl chain integration and carboxylate groups. Compare with DL-aspartic acid spectra for backbone validation .
  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (DL-aspartic acid decomposes >300°C; pentyl derivatives may show lower stability) .
  • Solubility : Test in polar (water, ethanol) and non-polar solvents (hexane) to guide solvent selection for reactions .

Q. How should researchers evaluate the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies at pH 2–12 (using HCl/NaOH buffers) and monitor via HPLC for decomposition products .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and phase transitions.
  • Long-Term Storage : Store at -20°C under nitrogen to prevent oxidation; periodically test purity over 6–12 months .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze samples from conflicting studies using LC-MS to detect impurities or degradation products .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, exposure times) and include positive controls (e.g., N-Acetyl-DL-aspartic acid) .
  • In Silico Modeling : Compare molecular docking results (e.g., with NMDA receptors) to reconcile discrepancies in receptor affinity data .

Q. How can the metabolic fate of this compound be tracked in in vivo studies?

  • Methodological Answer :

  • Isotope Labeling : Synthesize ¹⁴C-labeled this compound to trace distribution via autoradiography or scintillation counting .
  • Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., pentanol, aspartic acid) in plasma or urine .
  • Enzyme Inhibition Assays : Test interactions with aspartate decarboxylase or transaminases to elucidate metabolic pathways .

Q. What experimental designs are optimal for studying this compound’s role in neurological pathways?

  • Methodological Answer :

  • In Vitro Models : Use primary neuronal cultures to assess neurotransmitter modulation (e.g., glutamate/aspartate uptake assays) .
  • In Vivo Models : Employ knockout mice (e.g., EAAT1/EAAT2-deficient) to evaluate compensatory mechanisms .
  • Electrophysiology : Patch-clamp recordings to measure NMDA receptor currents in the presence of this compound .

Q. How can cross-disciplinary approaches enhance applications of this compound in drug delivery systems?

  • Methodological Answer :

  • Bioconjugation : Link to therapeutics via ester bonds; evaluate release kinetics under physiological pH using UV-Vis spectroscopy .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles and assess biocompatibility via MTT assays in primary cells .
  • Targeted Delivery : Functionalize with ligands (e.g., folate) and quantify cellular uptake via flow cytometry .

Ethical and Collaborative Considerations

Q. What protocols ensure ethical compliance in multi-site studies involving this compound?

  • Methodological Answer :

  • IRB Coordination : Submit identical study protocols to ethics committees at all sites; harmonize informed consent templates .
  • Data Standardization : Use centralized databases (e.g., NSDL resources) for metadata sharing and reproducibility .
  • Conflict Resolution : Establish a steering committee to address site-specific deviations and ensure adherence to safety guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.